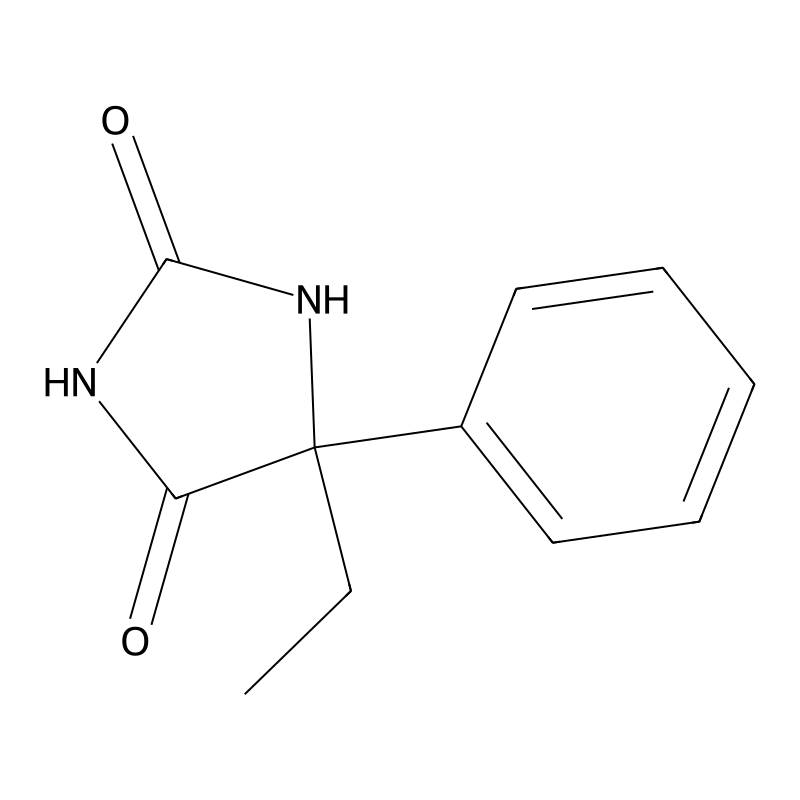Nirvanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Neuroscience
Nirvanol is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 with anticonvulsant activities . It blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) . .
Seizure Disorders
Toxicology & Xenobiotic Metabolism
An integrated assessment of the toxicity of xenobiotics, taking into account their metabolites, should include an assessment of the toxicity of a mixture of the parent compound, its metabolites, a wide range of toxic effects, side effects, and possible actions on undesirable molecular targets . .
Drug Metabolites
Nirvanol is a metabolite of mephenytoin . A sensitive method using enantiospecific liquid chromatography/tandem mass spectrometry detection for the quantitation of S- and R-mephenytoin as well as its metabolites S- and R-nirvanol and S- and R-4’-hydroxymephenytoin in plasma and urine has been developed and validated .
Pharmacology
Nirvanol is a potent and selective inhibitor of CYP2C19 . It has been used in in vitro studies with suspended human hepatocytes . The (+)-N-3-benzylnirvanol and (−)-N-3-benzylphenobarbital are highly potent and selective inhibitors of CYP2C19 that are likely to prove generally useful for screening purposes during early phases of drug metabolism studies with new chemical entities .
Medicine
Nirvanol is used in the treatment of chorea . Chorea is a neurological disorder characterized by jerky involuntary movements affecting especially the shoulders, hips, and face.
Biochemistry
Nirvanol is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 with anticonvulsant activities . It blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) .
Chemistry
Clinical Trials
These trials would be necessary to ensure the safety and efficacy of Nirvanol in these new applications .
Drug Discovery
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is an active metabolite of mephenytoin, a compound widely used for its anticonvulsant properties. Its chemical formula is and it belongs to the hydantoin class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. Nirvanol exhibits significant biological activity, particularly in the treatment of seizure disorders and other neurological conditions.
- Hydrolysis: Breaking down in the presence of water, which can affect its pharmacological properties.
- Oxidation: Involving the conversion of functional groups, potentially altering its biological activity.
- Conjugation: Interacting with glucuronic acid or sulfate, which enhances its solubility and facilitates excretion.
These reactions are essential for understanding Nirvanol's metabolism and interactions within biological systems.
Nirvanol exhibits notable anticonvulsant activity. Studies have shown that it effectively blocks the tonic extensor phase in seizure models, demonstrating its efficacy in controlling seizures. The effective dosage (ED50) for Nirvanol has been reported to be 23 mg/kg at 30 minutes post-administration and 30 mg/kg at 2 hours, indicating a relatively potent effect compared to its precursor, mephenytoin . Additionally, Nirvanol has been associated with a condition termed "nirvanol sickness," which shares similarities with serum sickness, including fever and rash .
The synthesis of Nirvanol typically involves the following methods:
- From Mephenytoin: Nirvanol is primarily synthesized through the metabolic conversion of mephenytoin via cytochrome P450 enzymes, particularly CYP2C19 .
- Direct Synthesis: Laboratory synthesis can be achieved through cyclization reactions involving ethyl acetoacetate and phenylhydrazine under acidic conditions, yielding Nirvanol as a product.
- Alternative Routes: Other synthetic routes may include variations on hydantoin synthesis that modify substituents on the nitrogen or carbon atoms.
Nirvanol interacts with various biochemical pathways:
- Cytochrome P450 Isoforms: As a substrate for CYP2C19, Nirvanol's metabolism can be influenced by other drugs that inhibit or induce this enzyme.
- Drug Interactions: Co-administration with other anticonvulsants or medications may alter its efficacy or increase the risk of adverse effects due to metabolic competition.
Understanding these interactions is crucial for optimizing therapeutic regimens involving Nirvanol.
Several compounds share structural similarities with Nirvanol, notably:
| Compound Name | Chemical Structure | Key Properties |
|---|---|---|
| Mephenytoin | 3-methyl-5-ethyl-5-phenylhydantoin | Precursor to Nirvanol; used as an anticonvulsant |
| Phenobarbital | C12H12N2O3 | Barbiturate; sedative and anticonvulsant properties |
| Barbital | C8H12N2O3 | Another barbiturate; used for sedation and anticonvulsant effects |
Nirvanol's uniqueness lies in its specific metabolic pathway from mephenytoin and its distinct profile of biological activities, particularly in relation to seizure management and potential side effects like nirvanol sickness .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
631-07-2








